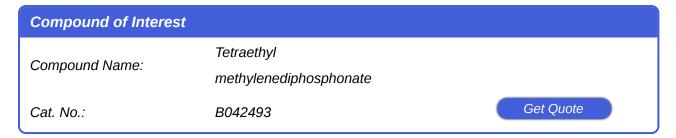


Spectroscopic Profile of Tetraethyl Methylenediphosphonate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Tetraethyl Methylenediphosphonate** (CAS No. 1660-94-2), a versatile organophosphorus compound. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental methodologies, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **Tetraethyl Methylenediphosphonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 90 MHz)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.16	Doublet of Quartets (dq)	7.8, 7.1	8H	-OCH₂CH₃
2.50	Triplet (t)	22.0	2H	P-CH ₂ -P
1.34	Triplet (t)	7.1	12H	-OCH2CH3

Table 2: 13C NMR Spectroscopic Data (CDCl3, 22.6 MHz)

Chemical Shift (δ) ppm	Assignment
62.9	-OCH₂CH₃
25.5 (t, J = 138.6 Hz)	P-CH ₂ -P
16.3	-OCH₂CH₃

Table 3: 31P NMR Spectroscopic Data (CDCl3, 36.5 MHz)

Chemical Shift (δ) ppm	Assignment
19.4	P=O

Infrared (IR) Spectroscopy

Table 4: FT-IR Spectroscopic Data (Neat)

Wavenumber (cm⁻¹)	Intensity	Assignment
2984	Strong	C-H stretch (alkane)
1256	Strong	P=O stretch
1028	Strong	P-O-C stretch
966	Strong	P-O-C stretch



Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Electron Ionization, EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
152	100.0	[CH ₂ (PO)(OCH ₂ CH ₃) ₂] ⁺
261	58.7	[M - C2H5] ⁺
125	55.4	[P(O)(OCH ₂ CH ₃) ₂] ⁺
180	44.1	[CH(PO)(OCH2CH3)(OC2H5)]+
288	29.8	[M] ⁺ (Molecular Ion)
153	29.8	[CH ₂ (PO)(OH)(OCH ₂ CH ₃) ₂] ⁺
97	27.2	[P(O)(OH)(OC ₂ H ₅)] ⁺
29	24.1	[C₂H₅] ⁺
65	22.8	[P(O)(OH) ₂] ⁺
109	21.0	[P(O)(OC ₂ H ₅) ₂] ⁺

Experimental Protocols

The following protocols describe generalized procedures for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **Tetraethyl Methylenediphosphonate** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
 - Instrument: A standard NMR spectrometer (e.g., 90 MHz or higher).



- Parameters: A standard one-pulse sequence is used. The spectral width is set to encompass all proton signals (e.g., 0-10 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Spectroscopy:
 - Instrument: An NMR spectrometer equipped for ¹³C detection (e.g., 22.6 MHz or higher).
 - Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width is required (e.g., 0-200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
- 31P NMR Spectroscopy:
 - Instrument: An NMR spectrometer with a broadband or phosphorus-specific probe (e.g., 36.5 MHz or higher).
 - Parameters: A proton-decoupled one-pulse sequence is common. The chemical shifts are referenced to an external standard of 85% H₃PO₄ (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As Tetraethyl Methylenediphosphonate is a liquid, a neat sample can be analyzed directly.[1] A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: A Fourier-Transform Infrared spectrometer.
- Data Acquisition: A background spectrum of the clean plates is recorded first. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

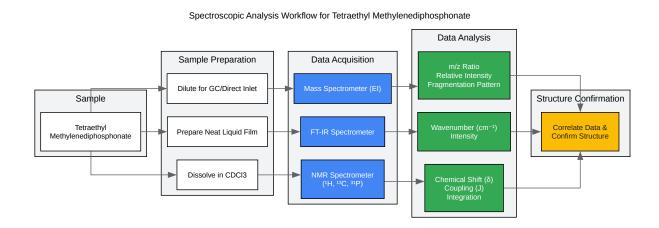
• Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC).



- Ionization: Electron Ionization (EI) is a common method for this type of compound, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **Tetraethyl Methylenediphosphonate**.



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Spectroscopic analysis workflow.



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References

- 1. Tetraethyl methylenediphosphonate | C9H22O6P2 | CID 15455 PubChem [pubchem.ncbi.nlm.nih.gov]
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